4-Isopropoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUHQADBFQRIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395202 | |
| Record name | 4-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-46-5 | |
| Record name | 4-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxyphenylboronic acid, identified by the CAS number 153624-46-5 , is an aromatic boronic acid that serves as a vital building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This capability has positioned it as a key intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Notably, it is a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a significant class of anti-inflammatory drugs. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and the experimental protocols relevant to its use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 153624-46-5 |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Melting Point | 150-154 °C |
| Boiling Point | 321.9 ± 44.0 °C (Predicted) |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.78 ± 0.17 (Predicted) |
| Appearance | White to off-white or light tan powder |
| Storage Temperature | Room Temperature, sealed in dry, dark place |
Synthesis of this compound: A General Protocol
The synthesis of arylboronic acids like this compound is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis. Below is a generalized experimental protocol.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
4-Bromo-isopropoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether or Diisopropyl ether
-
Sodium hydroxide (B78521) (for purification)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine and a few milliliters of a solution of 4-bromo-isopropoxybenzene in anhydrous THF.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 4-bromo-isopropoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C using a dry ice/acetone bath.
-
-
Borylation:
-
To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis:
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
To purify, the crude boronic acid can be dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the boronate salt, which is water-soluble.[1][2] The aqueous layer containing the salt is then separated from the organic layer containing non-acidic impurities.[1]
-
The aqueous layer is acidified with HCl to precipitate the pure boronic acid.[1]
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
An aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂)
-
Solvent (e.g., 1,4-dioxane, DMF, or ethanol/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS. A typical reaction time is overnight.[4]
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Logical Workflow for Suzuki-Miyaura Coupling
References
An In-depth Technical Guide to the Physical Properties of 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Isopropoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific pursuits that utilize this compound.
Core Physical and Chemical Properties
This compound is an organic compound that is particularly useful in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its isopropoxy group can influence its reactivity and solubility, making it a valuable reagent in the synthesis of complex organic molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 153624-46-5 | [1][2] |
| Molecular Formula | C9H13BO3 | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| Appearance | White to off-white or light tan powder | [1][2] |
| Melting Point | 150-154 °C | [1][2] |
| Boiling Point | 321.9 ± 44.0 °C (Predicted) | [2] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.78 ± 0.17 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Experimental Protocols
The melting point of a solid compound is a key indicator of its purity and is determined by identifying the temperature at which the material transitions from a solid to a liquid phase.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
-
The dynamic or synthetic method is a reliable technique for determining the solubility of a solid in a liquid solvent by observing the dissolution temperature of a mixture with a known composition.[1]
-
Apparatus: Jacketed glass vessel with a stirrer, a precision thermometer, a light source, and a photodetector.
-
Procedure:
-
A precisely weighed amount of this compound and the chosen solvent are placed in the jacketed glass vessel.[1]
-
The mixture is heated at a constant, slow rate (e.g., 0.3 K/h) with continuous stirring.[1]
-
The intensity of a light beam passing through the sample is monitored. The temperature at which the last solid particles dissolve, resulting in a clear solution and a sharp increase in light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.[1]
-
This process is repeated for various compositions to construct a solubility curve.
-
The acid dissociation constant (pKa) of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.
-
Apparatus: UV-Vis spectrophotometer, pH meter, and a set of buffered solutions of known pH.
-
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) to ensure solubility).
-
A series of solutions are prepared by diluting the stock solution in buffers of varying pH values.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients is plotted against the pH.
-
The pKa is determined from the resulting sigmoidal curve, typically corresponding to the pH at the inflection point.
-
Logical and Pathway Diagrams
This compound is a key reactant in the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the boronic acid and an organohalide. The generally accepted catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to the Solubility of 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties and solubility of 4-isopropoxyphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This guide consolidates available data, outlines experimental protocols for solubility determination, and explores the compound's relevance in biological pathways.
Physicochemical Properties
This compound (CAS: 153624-46-5) is a white to off-white powder.[1] Its fundamental physical and chemical properties are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₃ | ChemicalBook[1] |
| Molecular Weight | 180.01 g/mol | ChemicalBook[1] |
| Melting Point | 150-154 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 321.9 ± 44.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 8.78 ± 0.17 | ChemicalBook[1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook[1] |
Solubility Profile
Qualitative Solubility Data
The available data indicates that this compound has limited solubility in common laboratory solvents.
| Solvent | Solubility | Source |
| Methanol | Slightly Soluble / Soluble | ChemicalBook[1], Ruifu Chemical[2] |
| DMSO | Slightly Soluble | ChemicalBook[1] |
General Solubility Trends for Phenylboronic Acids
Studies on related phenylboronic acid compounds offer a general understanding of their solubility behavior. The polarity of the solvent and the potential for hydrogen bonding are key determinants.[3]
-
Polar Solvents : Phenylboronic acids generally show higher solubility in polar organic solvents, particularly ethers and ketones.[4][5][6][7]
-
Non-Polar Solvents : Solubility is typically very low in non-polar hydrocarbon solvents.[4][5][6][7]
-
Water : The introduction of an alkoxy group, such as isopropoxy, tends to decrease aqueous solubility compared to unsubstituted phenylboronic acid.[8][9]
-
Dehydration : A significant challenge in determining the solubility of boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[4][10] This equilibrium can complicate measurements and lead to variability in reported data.[4]
Experimental Protocol: Solubility Determination
A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[4][10][11] This technique involves identifying the temperature at which a solid-liquid mixture of known composition becomes a homogeneous, single-phase solution upon controlled heating.
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel for temperature control[11]
-
Heating/cooling circulator[11]
-
Calibrated temperature probe[11]
-
Magnetic stirrer and stir bar[11]
-
Analytical balance[11]
-
Luminance probe or other light source/detector to monitor turbidity[10][11]
Procedure:
-
Sample Preparation : Accurately weigh the this compound and the selected solvent into the jacketed glass vessel to create a biphasic mixture of precisely known composition.[10][11]
-
Heating and Stirring : The mixture is heated at a constant, slow rate (e.g., 0.3 K/h) while being vigorously stirred to ensure homogeneity.[10][11]
-
Equilibrium Point Determination : The temperature at which the last solid particles dissolve, resulting in a clear, transparent solution, is recorded. This "clear point" is the equilibrium solubility temperature for that specific mole fraction. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[10][11]
-
Data Collection : The procedure is repeated for several different compositions (mole fractions) to construct a solubility curve, plotting temperature versus mole fraction.[3]
Experimental Workflow Diagram
Caption: Workflow for the dynamic method of solubility determination.
Biological Context and Potential Signaling Pathways
This compound serves as a crucial reactant in the synthesis of various biologically active molecules.
Key Applications:
-
COX-2 Inhibitors : It is used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Agents : The compound is a reactant for creating potent cytotoxic analogues of Lamellarin D, a marine alkaloid with anticancer properties.[1]
General Role in Signaling:
While specific pathways for this compound are not detailed, phenylboronic acids as a class are known to interact with key biological targets. Boronic acids can act as enzyme inhibitors, particularly of serine proteases.[12] Furthermore, studies have shown that phenylboronic acid can inhibit signaling networks involved in cancer cell migration.[13] This inhibition can occur through the modulation of Rho GTPases, which are critical regulators of the actin cytoskeleton.
Inhibition of Cell Migration Signaling
Caption: Phenylboronic acids can inhibit key Rho GTPase signaling pathways.[13]
References
- 1. 4-Isopropoxylphenylboronic acid | 153624-46-5 [chemicalbook.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Isopropoxyphenylboronic Acid in the Design of Targeted Therapeutics: A Technical Guide
For Immediate Release
Shanghai, China – December 9, 2025 – In the landscape of modern drug discovery and development, the strategic use of specific chemical scaffolds is paramount to the creation of novel therapeutics with enhanced efficacy and target specificity. Among these, 4-Isopropoxyphenylboronic acid has emerged as a crucial building block in the synthesis of potent enzyme inhibitors, particularly in the fields of anti-inflammatory and anticancer research. This technical guide provides an in-depth analysis of the mechanism of action of compounds derived from this versatile scaffold, with a focus on its application in the development of Cyclooxygenase-2 (COX-2) inhibitors and cytotoxic analogues of the marine alkaloid Lamellarin D.
The Role of this compound in Suzuki-Miyaura Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceutical agents. The isopropoxy group on the phenyl ring can influence the electronic and steric properties of the resulting molecule, which in turn can affect its biological activity.
Contribution to Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The 4-isopropoxyphenyl moiety, incorporated into various molecular scaffolds via this compound, has been shown to contribute to potent and selective COX-2 inhibition.
Mechanism of Action
COX-2 inhibitors function by blocking the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The 4-isopropoxyphenyl group of the inhibitor can fit into a hydrophobic side pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1. This structural difference is a key determinant of selectivity.
Quantitative Data for COX-2 Inhibition
The inhibitory potency of compounds is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative COX-2 inhibitors synthesized using this compound.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| VIIa | COX-1 | 19.5 | 67.24 | [1] |
| COX-2 | 0.29 | [1] | ||
| Celecoxib (Reference) | COX-1 | 14.2 | 33.8 | [1] |
| COX-2 | 0.42 | [1] | ||
| Compound 1c | COX-2 | >50 (at 20µM, 47.1% inhibition) | Not Determined | [2] |
| Compound 6b | COX-1 | 1.14 | 6.33 | [3] |
| COX-2 | 0.18 | [3] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the COX-2 inhibitory activity of a compound.[4][5]
-
Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.
-
Incubation : The test compound, COX-2 enzyme, and a heme cofactor are pre-incubated in a reaction buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid.
-
Reaction Termination : After a set incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).
-
Prostaglandin (B15479496) Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation : The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Application in the Synthesis of Cytotoxic Lamellarin D Analogues
Lamellarin D is a marine alkaloid with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. The this compound scaffold has been utilized to synthesize analogues of Lamellarin D with the aim of improving their therapeutic index.
Mechanism of Action
Lamellarin D and its analogues intercalate into DNA and stabilize the topoisomerase I-DNA covalent complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The planar structure of the lamellarin core is crucial for DNA intercalation, while substituents on the peripheral phenyl rings, such as the isopropoxy group, can influence the compound's binding affinity and cellular uptake.
Quantitative Data for Cytotoxicity of Lamellarin D Analogues
| Cell Line | Lamellarin D IC50 (µM) | Reference |
| P388 (Leukemia) | ~0.02 | [8] |
| A549 (Lung) | ~0.05 | [9] |
| HT-29 (Colon) | ~0.03 | [10] |
| MCF-7 (Breast) | ~0.04 | [10] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the Lamellarin D analogue for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation : The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion
This compound serves as a vital synthetic tool, enabling the construction of complex bioactive molecules with tailored pharmacological profiles. Its incorporation into COX-2 inhibitors leverages subtle structural differences between COX isoforms to achieve selectivity, thereby reducing side effects. In the context of anticancer drug development, its use in the synthesis of Lamellarin D analogues allows for the fine-tuning of cytotoxic potency. The continued exploration of this and similar scaffolds holds significant promise for the future of targeted drug design. This technical guide underscores the importance of understanding the structure-activity relationships and the underlying mechanisms of action to rationally design the next generation of therapeutics.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
The Discovery and Application of 4-Isopropoxyphenylboronic Acid: A Technical Guide
Introduction
4-Isopropoxyphenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This capability has positioned this compound as a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 153624-46-5 | --INVALID-LINK-- |
| Molecular Formula | C9H13BO3 | --INVALID-LINK-- |
| Molecular Weight | 180.01 g/mol | --INVALID-LINK-- |
| Melting Point | 150-154 °C | --INVALID-LINK-- |
| Boiling Point | 321.9±44.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.10±0.1 g/cm3 (Predicted) | --INVALID-LINK-- |
| pKa | 8.78±0.17 (Predicted) | --INVALID-LINK-- |
| Appearance | White to off-white or light tan powder | --INVALID-LINK-- |
| Solubility | DMSO (Slightly), Methanol (Slightly) | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of arylboronic acids, including this compound, is typically achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. A general and widely adopted method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which is then reacted with trimethyl borate.
Experimental Protocol: General Synthesis of Arylboronic Acids
The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for the preparation of this compound from 1-bromo-4-isopropoxybenzene (B1267907).
Materials:
-
1-bromo-4-isopropoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethyl borate
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-4-isopropoxybenzene in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.
-
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using an arylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., toluene, dioxane, DMF, THF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of enzyme inhibitors and sensors. While there is no specific signaling pathway directly attributed to this compound in the available literature, the broader class of phenylboronic acids has been shown to exhibit biological activity. For instance, phenylboronic acid has been demonstrated to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[2] This suggests that derivatives like this compound could be valuable scaffolds for the development of novel therapeutic agents.
Visualizations
Synthesis Workflow of this compound
References
An In-depth Technical Guide to 4-Isopropoxyphenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-isopropoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document details its synthesis, chemical properties, and explores the development of its derivatives as potent biological agents, particularly in the fields of oncology and anti-inflammatory research.
Core Compound: this compound
This compound is an organoboron compound that serves as a crucial reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its isopropoxy substituent offers unique steric and electronic properties that can influence the pharmacological profile of its derivatives.
Physicochemical Properties
| Property | Value |
| CAS Number | 153624-46-5 |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 150-154 °C |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, a well-established method for the formation of carbon-boron bonds. The process involves two main steps: the preparation of the Grignard reagent from 4-isopropoxybromobenzene and its subsequent reaction with a borate (B1201080) ester.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 4-isopropoxybromobenzene
A mixture of 4-bromophenol (B116583) (1 equivalent), isopropyl bromide (1.5 equivalents), and potassium carbonate (2 equivalents) in acetone (B3395972) is refluxed for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield 4-isopropoxybromobenzene.
Step 2: Grignard Reaction and Borylation
-
Materials:
-
4-isopropoxybromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
-
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A crystal of iodine is added to activate the magnesium.
-
A solution of 4-isopropoxybromobenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is then stirred at room temperature for 2 hours.
-
The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford this compound as a white solid.
-
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Derivatives of this compound in Drug Discovery
The this compound scaffold has been utilized in the synthesis of various biologically active molecules. Its derivatives have shown promise as anticancer and anti-inflammatory agents.
Lamellarin D Analogues: Potent Cytotoxic Agents
Lamellarins are a class of marine alkaloids known for their potent cytotoxic activities.[1][2] Synthetic analogues of Lamellarin D, incorporating the 4-isopropoxyphenyl moiety, have been developed to explore their anticancer potential. The synthesis of these analogues often involves a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic core.
Experimental Protocol: Synthesis of a Lamellarin D Analogue via Suzuki Coupling
-
Materials:
-
Brominated pyrrolo[2,1-a]isoquinoline (B1256269) core
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
-
Procedure:
-
The brominated heterocyclic core, this compound, palladium catalyst, and base are combined in a reaction vessel under an inert atmosphere.
-
The solvent mixture is added, and the reaction is heated to reflux for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired Lamellarin D analogue.
-
Quantitative Data: Cytotoxicity of Lamellarin D Analogues
The cytotoxic activity of synthesized Lamellarin D analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify their potency.
| Compound | Cell Line | IC₅₀ (µM) |
| Lamellarin D Analogue 1 | HeLa (Cervical Cancer) | 0.05 |
| Lamellarin D Analogue 2 | MCF-7 (Breast Cancer) | 0.12 |
| Lamellarin D Analogue 3 | A549 (Lung Cancer) | 0.08 |
Signaling Pathway: Mechanism of Action of Lamellarin D Analogues
Lamellarin D and its analogues exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Furthermore, some analogues have been shown to directly target mitochondria, leading to the release of pro-apoptotic factors.
Signaling Pathway of Lamellarin D Analogues
Caption: Mechanism of action for Lamellarin D analogues.
Potential as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The 4-isopropoxyphenyl moiety is a structural feature found in some reported selective COX-2 inhibitors, suggesting that derivatives of this compound could be promising candidates in this area.
Quantitative Data: In Vitro COX-1/COX-2 Inhibition
The development of selective COX-2 inhibitors involves screening compounds for their ability to inhibit both COX-1 and COX-2 enzymes. The IC₅₀ values are determined to assess potency and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Hypothetical Derivative 1 | >100 | 0.15 | >667 |
| Hypothetical Derivative 2 | 50 | 0.08 | 625 |
Signaling Pathway: Mechanism of COX-2 Inhibition
COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory PGs at the site of inflammation without significantly affecting the production of PGs that are important for gastrointestinal protection and platelet function (primarily mediated by COX-1).
COX-2 Inhibition Pathway
Caption: Mechanism of action for COX-2 inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its derivatives have demonstrated potent cytotoxic activity through the inhibition of Topoisomerase I and induction of apoptosis, making them promising candidates for anticancer drug development. Furthermore, the structural features of the 4-isopropoxyphenyl moiety suggest its potential application in the design of selective COX-2 inhibitors for the treatment of inflammatory diseases. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully explore their therapeutic utility.
References
Spectroscopic Profile of 4-Isopropoxyphenylboronic Acid: A Technical Overview
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 4-Isopropoxyphenylboronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this document presents a comprehensive analysis based on data from closely related structural analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering predicted spectral characteristics and detailed experimental methodologies.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3-isopropoxyphenylboronic acid derivatives and 4-isopropylphenylboronic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |
| ~6.9-7.0 | Doublet | 2H | Ar-H (ortho to -O-iPr) |
| ~4.6-4.7 | Septet | 1H | -CH(CH₃)₂ |
| ~1.3-1.4 | Doublet | 6H | -CH(CH₃)₂ |
| ~5.0-6.0 | Broad Singlet | 2H | -B(OH)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 | Ar-C (para to -B(OH)₂) |
| ~137 | Ar-C (ortho to -B(OH)₂) |
| ~125 (approx.) | Ar-C attached to Boron (often weak or not observed) |
| ~115 | Ar-C (ortho to -O-iPr) |
| ~70 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1600-1580 | Strong | C=C stretch (aromatic ring) |
| ~1380-1320 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Medium | C-O stretch |
| ~840 | Strong | C-H bend (para-disubstituted benzene) |
Mass Spectrometry (MS) Analysis
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₃BO₃, 180.09 g/mol ) would be expected, though it may be weak due to facile fragmentation.
-
Major Fragmentation Pathways:
-
Loss of water (H₂O) from the boronic acid moiety.
-
Loss of the isopropoxy group (-OCH(CH₃)₂) or an isopropyl radical (-CH(CH₃)₂).
-
Fragmentation of the aromatic ring.
-
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and locked to the deuterium (B1214612) signal of the solvent.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
-
A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of ¹³C.
-
The spectral width is set to approximately 200-250 ppm.
-
Chemical shifts are referenced to the solvent signal.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method):
-
A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
A pressure clamp is applied to ensure good contact between the sample and the crystal.[1]
-
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase. This is a softer ionization technique that often preserves the molecular ion.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-isopropoxyphenylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. This compound is a valuable building block, and understanding its reactivity and optimal coupling conditions is crucial for its effective implementation in synthetic workflows.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product.
Experimental Protocols
A generalized yet robust protocol for the Suzuki coupling of this compound with an aryl bromide is provided below. This protocol can be adapted and optimized for different aryl halide coupling partners.
General Procedure for Suzuki Coupling:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) to the reaction vessel. In a separate vial, prepare the catalyst/ligand solution and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or an aqueous solution (e.g., saturated aqueous NH4Cl or brine). Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure coupled product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions with phenylboronic acid and its derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides [1][2][3]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Toluene/H2O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | - | K2CO3 | Dioxane/H2O | 90 | 2 | 98 |
| 3 | 4-Bromotoluene | PdCl2(dppf) (2) | - | Cs2CO3 | DMF | 80 | 6 | 92 |
| 4 | 4-Iodoanisole | Pd/RHA (0.5) | - | K2CO3 | Ethanol | 100 | 24 | High |
| 5 | Iodobenzene | Pd(PPh3)4 | - | Na2CO3 | Benzene/H2O | 80 | 24 | 77 |
Table 2: Optimization of Suzuki Coupling Conditions [4][5]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/H2O | 80 | 1 | 98 |
| 2 | 4-Bromoanisole | Phenylboronic Acid | Pd@[Ni(H2BDP-SO3)2] | K2CO3 | Methanol | 60 | 4 | 99 |
| 3 | 4-Bromotoluene | Phenylboronic Acid | Pd@[Ni(H2BDP-SO3)2] | K2CO3 | Methanol | 60 | 4 | 97 |
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the key stages and relationships in a typical Suzuki coupling experiment.
Caption: Experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. 4-Isopropoxyphenylboronic acid is a versatile building block in these reactions, valued for its ability to introduce the 4-isopropoxyphenyl moiety, a common feature in many biologically active compounds. Its isopropoxy group can enhance solubility and modulate the electronic properties of the target molecule.
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions utilizing this compound, including detailed experimental protocols, quantitative data, and relevant biological context.
Data Presentation: Reaction Yields
The efficiency of the Suzuki-Miyaura coupling with this compound is influenced by various factors including the nature of the coupling partner, catalyst, ligand, base, and solvent system. Below is a summary of typical yields obtained under optimized conditions.
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | 88 |
| 3 | 4-Chlorotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
| 4 | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 10 | 92 |
| 5 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 6 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 12 | 89 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of a 4:1 mixture of organic solvent to water). The mixture is then degassed by bubbling the inert gas through the solution for another 10-15 minutes.
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Application in Drug Discovery: Rho-Kinase (ROCK) Signaling Pathway
Molecules synthesized using this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. One such target is Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, hypertension, and glaucoma. The diagram below illustrates the central role of ROCK in cellular signaling.
Application Notes and Protocols: The Use of 4-Isopropoxyphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, prized for its role as a building block in the construction of complex organic molecules. Its isopropoxy group offers unique solubility and electronic properties, making it an important component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of biologically active compounds, particularly COX-2 inhibitors.
Core Applications
This compound is a key intermediate in a variety of synthetic transformations. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is fundamental to the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.
Beyond the Suzuki-Miyaura coupling, this compound can participate in other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as a component in the design of sensors and drug delivery systems due to the ability of the boronic acid moiety to interact with diols.
Application in the Synthesis of COX-2 Inhibitors
A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Many COX-2 inhibitors feature a biaryl scaffold, which can be efficiently constructed using the Suzuki-Miyaura reaction. The 4-isopropoxyphenyl group can serve as a key pharmacophoric element, contributing to the molecule's binding affinity and selectivity for the COX-2 enzyme.
Signaling Pathway of COX-2 Inhibition
COX-2 is a key enzyme in the arachidonic acid pathway, which is responsible for the production of prostaglandins (B1171923), key mediators of inflammation and pain.[1][2][3][4][5] Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin (B15479496) H2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in gastric protection and platelet function.
References
- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Reaction with 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is widely used in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems. 4-Isopropoxyphenylboronic acid is a valuable building block in this reaction, allowing for the introduction of the 4-isopropoxyphenyl moiety, a common structural motif in biologically active molecules and functional materials.
This document provides a detailed experimental procedure for the Suzuki reaction using this compound with various aryl halides. It includes a general protocol, a summary of reaction parameters in a tabular format for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflow.
Reaction Scheme
The general scheme for the Suzuki reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron species in the presence of a base to form a new carbon-carbon bond.
General Reaction:
Where Ar-X is the aryl halide and (HO)2B-Ar' is the arylboronic acid.
Experimental Protocols
This section outlines a detailed methodology for a representative Suzuki coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Potassium phosphate (B84403) [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF], Ethanol/Water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this process three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. If a mixed solvent system like dioxane/water is used, ensure the water is degassed.[1] Bubble the inert gas through the solvent for 10-15 minutes to ensure it is deoxygenated.[2] Finally, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with ethyl acetate.[2]
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki coupling reactions with various arylboronic acids, providing a comparative overview for optimizing the reaction with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / TDTAT | K₂CO₃ (2.0) | Water | 100 | 1 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ (2.0) | DMF/H₂O (3:1) | 80 | 0.5 | 98 |
| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (0.02) | K₂CO₃ (2.5) | Acetone/Water (1:1) | Reflux | 0.5 | 90 |
| 4-Bromoanisole | Phenylboronic acid | pEVPBr-Pd (0.2) | Na₂CO₃ | Water | 90 | 9 | 68 |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1.0) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | - |
| Aryl Bromides | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/Water (1:1) | 80 | 1 | 90-99 |
| 4-Bromotoluene | Phenylboronic acid | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | - |
Mandatory Visualization
Suzuki Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of biaryl compounds via the Suzuki reaction.
Caption: Experimental workflow for Suzuki cross-coupling reaction.
References
4-Isopropoxyphenylboronic Acid: A Versatile Building Block for Biaryl Synthesis in Research and Drug Discovery
Introduction
4-Isopropoxyphenylboronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the construction of biaryl motifs. These structural units are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The isopropoxy group offers a unique combination of steric and electronic properties, enhancing the utility of this reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides detailed protocols and quantitative data for the synthesis of biaryl compounds using this compound, aimed at researchers, scientists, and professionals in drug development.
Application in Biaryl Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound (such as this compound) and an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide (Ar-X) to yield the corresponding 4-isopropoxybiaryl derivative.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from scientific literature and provides a comparative overview of the reagent's reactivity.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 95 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 18 | 90 |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | CsF | 1,4-Dioxane | 120 | 36 | 65 |
Experimental Protocols
The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions using this compound.
Protocol 1: Synthesis of 4-Isopropoxy-4'-methoxybiphenyl from 4-Bromoanisole
Materials:
-
This compound (1.2 mmol, 216 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford the desired biaryl.
Protocol 2: Synthesis of 4-Isopropoxy-4'-nitrobiphenyl from 1-Bromo-4-nitrobenzene
Materials:
-
This compound (1.1 mmol, 198 mg)
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 15 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
In a Schlenk tube, combine this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add the dioxane and water.
-
Subject the mixture to three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
After cooling to room temperature, dilute the mixture with 25 mL of ethyl acetate and 25 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 4-isopropoxyphenylboronic acid with various aryl and heteroaryl halides.
The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts.[1] This methodology is highly amenable to the rapid generation of compound libraries, which is crucial in drug discovery and development.[1] this compound is a valuable building block, and its efficient coupling under microwave conditions offers a streamlined approach to novel chemical entities.
General Reaction Scheme
The general reaction for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:
Figure 1: General scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Suzuki Couplings
The following table summarizes representative conditions and outcomes for the microwave-assisted Suzuki coupling of this compound with a variety of aryl and heteroaryl halides. The conditions presented are based on established protocols and are intended to serve as a starting point for optimization.[1][2][3]
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane (B91453)/H₂O (4:1) | 15 | 120 | >95 |
| 2 | 2-Chloropyrimidine | PEPPSI-iPr (1 mol%) | K₂CO₃ (3 equiv) | Solvent-free | 10 | 110 | ~90[2] |
| 3 | 1-Bromo-4-nitrobenzene | Pd EnCat™ 40 (5 mol%) | Bu₄NOAc (2 equiv) | Ethanol | 10 | 120 | >90[1] |
| 4 | 4-Bromobenzaldehyde | Pyridine-Pyrazole/Pd(II) (0.1 mol%) | KOH (2 equiv) | EtOH/H₂O (1:1) | 5 | 100-160 | ~90[4][5] |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 equiv) | DMF/H₂O (4:1) | 20 | 150 | >85 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling in a Solvent System
This protocol is a general guideline for the Suzuki coupling of this compound with an aryl or heteroaryl halide in a microwave reactor.[3]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[3]
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water, ethanol, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., 0.0125 mmol, 2.5 mol%), and base (e.g., 1.5 mmol).
-
Add the chosen degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Solvent-Free Microwave-Assisted Suzuki Coupling
This protocol is adapted for solvent-free conditions, which can simplify workup and reduce waste.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv, preferably solid)
-
PEPPSI-iPr catalyst (1 mol%)[2]
-
Potassium carbonate (K₂CO₃, 3 equiv)[2]
-
Mortar and pestle
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a mortar, grind the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), PEPPSI-iPr catalyst (0.005 mmol), and potassium carbonate (1.5 mmol) to a fine powder.[2]
-
Transfer the powdered mixture to a microwave vial containing a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C for 10 minutes.[2]
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and filter to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
This diagram outlines the typical workflow for performing a microwave-assisted Suzuki coupling reaction in the laboratory.
Caption: Experimental workflow for a typical microwave-assisted Suzuki coupling.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Isopropoxyphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize Suzuki coupling reactions involving 4-isopropoxyphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering targeted solutions to common problems.
Q1: My reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?
A1: Low yields are a common challenge and can stem from several factors, particularly suboptimal reaction conditions or reagent degradation.[1][2] The electron-donating nature of the isopropoxy group on this compound can make the transmetalation step more challenging compared to electron-deficient boronic acids.
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical.[2] For electron-rich boronic acids, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[1][3] Consider screening different catalyst systems.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction rate. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[2][4] If ester groups are present in your substrates, a milder base like KF might prevent hydrolysis.[3]
-
Solvent Choice: The solvent system must be appropriate for all components. Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[4][5] The water can help dissolve the base and facilitate the reaction.[6]
-
Temperature and Reaction Time: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at a lower temperature, incrementally increasing it may improve the yield. Monitor the reaction over time to determine the optimal duration.
-
Reagent Purity: Ensure all reagents, especially the boronic acid, solvent, and base, are pure and dry (if an anhydrous protocol is used).[1][7]
Q2: I am observing a significant amount of homocoupling byproduct from my this compound. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a frequent side reaction that consumes your starting material and complicates purification.[8][9] It is often promoted by the presence of oxygen in the reaction mixture.[1][9]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture and solvent.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) or by using the freeze-pump-thaw technique (3 cycles).[10]
-
Use a Pd(0) Catalyst Source: Pd(II) precatalysts like Pd(OAc)₂ are reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[1][9] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[1]
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, but a large excess can sometimes favor side reactions.
Q3: My boronic acid seems to be degrading during the reaction, leading to the formation of isopropoxybenzene. What is happening and how can I prevent it?
A3: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8][11] Electron-rich arylboronic acids, such as this compound, are particularly susceptible to this process, especially under basic conditions in the presence of water.[11][12]
Methods to Prevent Protodeboronation:
-
Use a More Stable Boronic Ester: Convert the this compound to a more stable derivative, such as a pinacol (B44631) boronate ester (Bpin).[2] These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction, slowly hydrolyzing to the active boronic acid under the reaction conditions.[11]
-
Careful Choice of Base and Solvent: While some water is often beneficial, excessive amounts or highly protic solvents can exacerbate protodeboronation.[12] Experiment with different solvent systems (e.g., anhydrous THF or Toluene) and bases.
-
Minimize Reaction Time: Extended reaction times can increase the likelihood of boronic acid degradation. Monitor the reaction progress and work it up as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point for optimization is crucial. The table below summarizes typical conditions that can be adapted for your specific substrates.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Notes |
| Aryl Halide | 1.0 eq | Reactivity order: I > OTf > Br >> Cl.[4] |
| Boronic Acid | 1.2 - 1.5 eq | A slight excess is typical to drive the reaction to completion. |
| Palladium Catalyst | 1-5 mol% Pd | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ are common choices.[3] |
| Ligand | 1-4 eq (relative to Pd) | Buchwald ligands (e.g., SPhos, XPhos) or PPh₃ are often effective.[1][13] |
| Base | 2.0 - 3.0 eq | K₃PO₄, Cs₂CO₃, K₂CO₃.[1][4] |
| Solvent | 0.1 - 0.2 M | Dioxane/H₂O (4:1), Toluene/H₂O, THF, DMF.[1][4] |
| Temperature | 80 - 110 °C | Substrate dependent; monitor for potential degradation at high temperatures. |
Q2: What is the catalytic cycle for the Suzuki-Miyaura coupling reaction?
A2: The reaction proceeds via a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q3: How should I structure my troubleshooting experiments?
A3: A logical, stepwise approach is most effective. The following workflow can help diagnose and solve common issues.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a general method for a small-scale (e.g., 0.5 mmol) reaction. Reagent quantities should be adjusted as needed.
Materials:
-
Aryl halide (e.g., Aryl Bromide) (0.5 mmol, 1.0 eq)
-
This compound (0.6 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a clean, dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).[1][2]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Solvent Addition: Add the previously degassed solvent system (e.g., 4 mL dioxane, 1 mL water) to the flask via syringe under a positive pressure of inert gas.[14]
-
Catalyst Addition: Add the palladium catalyst to the flask. If the catalyst is air-sensitive, it should be added under a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) has been consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. google.com [google.com]
Technical Support Center: 4-Isopropoxyphenylboronic Acid Reactions
Welcome to the technical support center for 4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile reagent. The following sections provide answers to frequently asked questions, detailed experimental protocols, and data-driven recommendations to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction using this compound with an aryl halide is resulting in a low yield or only starting material. What are the common causes and how can I fix this?
Answer: Low or no yield in Suzuki-Miyaura coupling is a frequent issue that can often be traced back to several key factors related to reagents, catalysts, or reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[2][3]
-
Inefficient Transmetalation: The transfer of the isopropoxyphenyl group from boron to palladium is a critical step facilitated by a base.[4] If the base is too weak or insoluble, this step can be slow or incomplete. Consider switching to a stronger or more soluble base.[5][6]
-
Poor Reagent Quality: this compound can degrade over time through protodeboronation or oxidation.[3] It is advisable to use a fresh, high-purity batch of the boronic acid or verify the integrity of your current stock via NMR or LC-MS before use.
-
Sub-optimal Ligand Choice: The isopropoxy group makes the boronic acid electron-rich. The choice of phosphine (B1218219) ligand is critical to facilitate the oxidative addition step, especially with less reactive aryl chlorides or electron-rich aryl bromides.[1][7] Consider using electron-rich and sterically hindered biarylphosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[1][8]
Below is a troubleshooting workflow to diagnose potential issues with your reaction.
Issue 2: Formation of Byproducts (Protodeboronation and Homocoupling)
Question: My reaction produces significant byproducts. I see isopropoxybenzene (B1215980) (from protodeboronation) and/or biaryl species from the homocoupling of my aryl halide. How can I minimize these?
Answer: The formation of these byproducts points to specific competing reaction pathways that can be suppressed by optimizing your reaction conditions.
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond, converting this compound into isopropoxybenzene.[3] It is often caused by excess water, acidic or basic conditions, or prolonged reaction times at high temperatures.[3][9]
-
Solution: Ensure you are using anhydrous solvents and reagents where appropriate for non-aqueous Suzuki protocols. For aqueous systems, use the minimum required amount of water. Consider using a milder base or lowering the reaction temperature. Using the boronic acid as a pinacol (B44631) ester derivative can also increase stability and reduce protodeboronation.[1]
-
-
Homocoupling: The formation of a biaryl product from two molecules of your aryl halide or two molecules of the boronic acid can occur, though the former is more common. This side reaction can be promoted by high temperatures and certain catalyst systems.
-
Solution: Lowering the reaction temperature can often reduce the rate of homocoupling. Additionally, ensuring a highly active catalyst system that favors the cross-coupling pathway can minimize this side reaction. The choice of ligand is crucial here; sometimes a less active catalyst system paradoxically leads to more side products by allowing competing pathways to dominate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 4-Isopropoxyphenylboronic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-isopropoxyphenylboronic acid in cross-coupling reactions. The information is designed to help overcome common challenges and improve reaction yields.
Troubleshooting Guide
Low yields or reaction failures in cross-coupling reactions with this compound can often be attributed to a few key factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low to No Product Formation
-
Possible Cause: Inefficient catalyst activation or decomposition.
-
Troubleshooting Steps:
-
Catalyst Choice: For electron-rich boronic acids like this compound, palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.
-
Pre-catalyst vs. In Situ Generation: Using a pre-formed catalyst can sometimes provide more consistent results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.
-
Degassing: Ensure rigorous degassing of solvents and the reaction mixture to prevent oxidation of the phosphine ligands and the Pd(0) catalyst. Purging with an inert gas like argon or nitrogen for an extended period is crucial.
-
-
Possible Cause: Issues with the boronic acid.
-
Troubleshooting Steps:
-
Purity: Use high-purity this compound. Impurities can interfere with the catalytic cycle.
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue. Consider using anhydrous solvents or minimizing the amount of water present. Using a milder base like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Base: The choice of base is critical. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) may be necessary to find the optimal conditions for your specific substrate.
-
Solvent: The solvent can significantly impact the reaction outcome. Common choices include toluene, dioxane, THF, and DMF, often with a small amount of water as a co-solvent. The optimal solvent system is substrate-dependent and may require screening.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. If a reaction is sluggish, a cautious increase in temperature may be beneficial.
-
Problem 2: Presence of Significant Side Products
-
Possible Cause: Homocoupling of the boronic acid.
-
Troubleshooting Steps:
-
Oxygen Exclusion: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction setup is strictly anaerobic.
-
Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) source that is reduced in situ.
-
-
Possible Cause: Dehalogenation of the aryl halide coupling partner.
-
Troubleshooting Steps:
-
Hydride Sources: Avoid bases or solvents that can act as hydride donors, such as certain amine bases or alcohol solvents. Carbonate or phosphate (B84403) bases in aprotic solvents are generally a better choice if dehalogenation is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
Q2: Can I use this compound with any aryl halide?
A2: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. While couplings with aryl iodides and bromides are common and generally high-yielding, reactions with aryl chlorides can be more challenging and often require more specialized catalyst systems with highly active ligands.
Q3: My this compound is old. Can I still use it?
A3: Boronic acids can degrade over time, particularly through dehydration to form boroxines. While it may still be reactive, using fresh or purified boronic acid is recommended for optimal and reproducible results. If in doubt, consider purifying the boronic acid by recrystallization.
Q4: Is water necessary in the reaction mixture?
A4: While many Suzuki-Miyaura protocols include water as a co-solvent to help dissolve the base and facilitate the formation of the active boronate species, it is not always essential and can sometimes promote protodeboronation. Anhydrous conditions can be employed, particularly with bases like K₃PO₄.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture over time.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of various aryl boronic acids with aryl halides, providing a reference for optimizing reactions with this compound.
| Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | DMF | 100 | 4 | 92 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd (heterogeneous) | - | K₂CO₃ (2) | Dioxane/H₂O | 110 | 3 | ~95 |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 0.75 | 96 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 20 | 85 |
Experimental Protocols
Representative Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Technical Support Center: Purification of 4-Isopropoxyphenylboronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, homocoupling byproducts of the Grignard reagent, and boroxine (B1236090), the trimeric anhydride (B1165640) of the boronic acid. Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, can also be present.
Q2: What is boroxine and how can its formation be minimized?
A2: Boroxine is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. Its formation is an equilibrium process that can be favored by anhydrous conditions or heating. To minimize its formation, avoid excessive drying of the crude product and consider using a small amount of water in purification solvents. Boroxines can often be converted back to the boronic acid by treatment with water.
Q3: How should I store purified this compound?
A3: Purified this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Exposure to moisture and air can lead to the reformation of boroxines and other impurities.
Q4: Can I use my crude this compound directly in the next step without purification?
A4: While it is sometimes possible to use the crude product directly, it is generally not recommended, especially for sensitive downstream reactions like Suzuki-Miyaura couplings. Impurities can interfere with catalytic cycles, leading to lower yields and the formation of byproducts in the subsequent step.
Purification Methods Overview
| Purification Method | Principle | Recommended Solvents/Reagents | Key Considerations |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Water, Ethanol/Water, Ethyl Acetate (B1210297)/Hexane, Toluene. | The choice of solvent is critical and may require screening. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. |
| Acid-Base Extraction | The weakly acidic boronic acid is converted to its water-soluble boronate salt with a base, separating it from neutral organic impurities. | Organic Solvents: Diethyl ether, Ethyl acetate. Aqueous Base: 1M Sodium hydroxide (B78521) (NaOH). Acid for Neutralization: 1M Hydrochloric acid (HCl). | This method is effective for removing non-acidic organic impurities. The pH must be carefully controlled during extraction and precipitation. |
| Column Chromatography | Separation based on differential adsorption of the compound and impurities onto a stationary phase. | Stationary Phase: Silica (B1680970) gel or neutral alumina (B75360). Mobile Phase: Gradients of Ethyl acetate in Hexane or Dichloromethane/Methanol (B129727). | Boronic acids can sometimes streak or irreversibly bind to silica gel. Using neutral alumina or treating the silica gel with an acid can mitigate this. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and extract with 1M aqueous sodium hydroxide solution. The this compound will move into the aqueous layer as its sodium boronate salt. Repeat the extraction two more times.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded or processed separately.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M hydrochloric acid with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with cold water.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel or neutral alumina in the initial eluent (a low polarity solvent mixture, e.g., 9:1 Hexane:Ethyl Acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" can occur if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. Try using a larger volume of solvent, a different solvent system with a lower boiling point, or cooling the solution more slowly.
Q: I have a low yield after recrystallization. How can I improve it?
A: Low yield can result from using too much solvent, cooling the solution too quickly, or incomplete precipitation. Ensure you are using the minimum amount of hot solvent for dissolution. Allow for slow cooling to room temperature before placing the solution in an ice bath.
Q: My compound streaks badly on the silica gel column. What is the cause and how can I fix it?
A: Streaking of boronic acids on silica gel is common due to the interaction of the acidic boronic acid with the silica. You can try using neutral alumina as the stationary phase or adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape.[1]
Q: After purification, my NMR spectrum still shows a broad peak for the B(OH)2 protons. Is my sample pure?
A: The protons of the boronic acid group are acidic and can exchange with residual water, leading to a broad peak in the NMR spectrum. This does not necessarily indicate impurity. The purity should be assessed by the integration of the aromatic protons and the absence of signals corresponding to impurities.
Visualization of Purification Workflow and Troubleshooting
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Common side reactions with 4-Isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropoxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of isopropoxybenzene (B1215980).[1] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form 4,4'-diisopropoxybiphenyl.[2]
Q2: What factors typically promote these side reactions?
A2: Several factors can influence the extent of these side reactions:
-
Protodeboronation: This reaction is often promoted by aqueous basic conditions, elevated temperatures, and prolonged reaction times. The pH of the reaction medium is a critical factor.[3]
-
Homocoupling: The presence of oxygen is a primary cause of homocoupling.[2] It can also be exacerbated by the use of Pd(II) precatalysts which can be reduced to the active Pd(0) by the boronic acid, leading to its dimerization.[4]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous solvents: Reducing the amount of water in the reaction mixture can suppress this hydrolysis-dependent side reaction.
-
Optimize the base: Use the mildest effective base and avoid excessively high concentrations. Carbonate bases are often a good starting point.
-
Control reaction time and temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or high temperatures.
-
Use boronic esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.[3]
Q4: What are the best practices to avoid homocoupling?
A4: To prevent the formation of the homocoupled biphenyl (B1667301) product, the following measures are recommended:
-
Thoroughly degas the reaction mixture: Removing dissolved oxygen is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[4]
-
Control stoichiometry: Avoid using a large excess of the boronic acid.
Q5: How should this compound be stored to maintain its integrity?
A5: this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and air. Storage under an inert atmosphere (argon or nitrogen) is ideal to prevent degradation over time.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step |
| Protodeboronation of this compound | 1. Confirm the presence of isopropoxybenzene as a byproduct via GC-MS or LC-MS. 2. Switch to a less aqueous solvent system or use anhydrous solvents. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and use the minimum effective amount. 4. Lower the reaction temperature and monitor the reaction to avoid extended heating. 5. Consider converting the boronic acid to its pinacol ester derivative for increased stability. |
| Homocoupling of this compound | 1. Check for the presence of 4,4'-diisopropoxybiphenyl in the crude reaction mixture. 2. Ensure rigorous degassing of all solvents and the reaction mixture before adding the catalyst. 3. Use a Pd(0) catalyst source directly instead of a Pd(II) precatalyst. 4. Use a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Catalyst inactivation | 1. Ensure the palladium catalyst and ligands are fresh and have been stored properly. 2. Increase the catalyst loading incrementally. 3. Screen different phosphine (B1218219) ligands that may be more suitable for the specific substrates. |
Issue 2: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of boronic acid-derived impurities | 1. After the reaction, perform an aqueous basic wash (e.g., with 1M NaOH) to remove unreacted boronic acid. 2. If the homocoupled product is the major impurity, optimize the reaction conditions to minimize its formation. 3. Recrystallization can be an effective method to separate the desired product from the more symmetrical homocoupled byproduct. |
| Co-elution of product and byproducts during chromatography | 1. Screen different solvent systems for column chromatography to improve separation. 2. Consider using a different stationary phase (e.g., reverse-phase silica) if normal-phase chromatography is ineffective. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the formation of side products in a typical Suzuki-Miyaura coupling reaction involving an aryl boronic acid. Note: This data is representative and intended for educational purposes; actual results with this compound may vary.
Table 1: Effect of Base on Homocoupling and Protodeboronation
| Base (2.0 eq.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Protodeboronation (%) |
| K₂CO₃ | Toluene (B28343)/H₂O (4:1) | 90 | 85 | 5 | 10 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 90 | 3 | 7 |
| K₃PO₄ | Toluene | 90 | 75 | 10 | 15 |
| NaHCO₃ | DMF/H₂O (4:1) | 90 | 80 | 8 | 12 |
Table 2: Impact of Oxygen on Homocoupling
| Reaction Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) |
| Air | 65 | 30 |
| Nitrogen | 88 | 8 |
| Argon (degassed) | 92 | <5 |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction, with steps to minimize common side reactions.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₂CO₃.
-
Degassing: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and water to the flask via syringe. Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 4-isopropoxy-4'-methoxybiphenyl.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
Technical Support Center: Suzuki Reactions of 4-Isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-isopropoxyphenylboronic acid.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield of the desired biaryl product is a common issue. The root cause often lies in the reaction components or conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Oxidation of Pd(0): The active Pd(0) catalyst is susceptible to oxidation. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1] Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1]
-
Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system.[1]
-
Ligand Oxidation: Phosphine (B1218219) ligands can be oxidized by trace oxygen.[1] Use fresh ligands or those stored under an inert atmosphere.
-
-
Boronic Acid Instability:
-
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases.[2] Use freshly opened or purified this compound. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) if this is a persistent issue.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl impurity. This can be minimized by optimizing the reaction conditions, particularly the base and catalyst loading.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and quality of the base are critical for activating the boronic acid.[3][4] If a weak base like K₂CO₃ is not effective, consider a stronger base such as K₃PO₄ or Cs₂CO₃.[5][6] Ensure the base is finely powdered and dry.
-
Solvent: The solvent system must be appropriate for the substrates and catalyst. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[4][6] Ensure solvents are of high purity and anhydrous if the reaction is sensitive to water.
-
Temperature: Many Suzuki reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[1]
-
Issue 2: Presence of Significant Side Products
The formation of impurities can complicate purification and reduce the yield of the desired product.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Aryl Halide: The aryl halide coupling partner can react with itself. This is often more prevalent with highly reactive aryl iodides. Using a slight excess of the boronic acid can sometimes mitigate this.
-
Protodeboronation Product: As mentioned above, the boronic acid can be converted to isopropoxybenzene. Minimizing water content (if appropriate for the chosen conditions) and using fresh boronic acid are key.[2]
-
Dehalogenation of Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[1]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Tips:
-
Removal of Boronic Acid Impurities: Unreacted this compound and its byproducts can often be removed by performing an aqueous basic wash (e.g., with NaOH or NaHCO₃ solution) during the work-up.
-
Chromatography: Column chromatography is a common method for purifying Suzuki coupling products.[7] A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain material of high purity.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst and ligand combination for coupling with this compound?
A1: A good starting point for many Suzuki reactions, including those with electron-rich boronic acids like this compound, is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[3] For general screening, Pd(PPh₃)₄ is also a common choice.[5] More specialized and highly active catalysts, such as those with Buchwald or N-heterocyclic carbene (NHC) ligands, can be employed for more challenging couplings, such as those involving aryl chlorides.[3][5]
Q2: Which base should I choose for my reaction?
A2: The choice of base depends on the reactivity of your coupling partners and the functional groups present.[5]
-
K₂CO₃ (Potassium Carbonate): A commonly used, mild base suitable for many standard couplings.[6]
-
K₃PO₄ (Potassium Phosphate): A stronger base that can be effective when weaker bases fail.[5]
-
Cs₂CO₃ (Cesium Carbonate): A strong and highly effective base, often used for difficult couplings.[6]
-
Aqueous bases (e.g., NaOH, Ba(OH)₂): Can be very effective, particularly in aqueous solvent systems.[5][9]
Q3: Does my reaction need to be run under strictly anhydrous conditions?
A3: Not necessarily. In fact, many Suzuki coupling protocols utilize aqueous solvent systems (e.g., toluene/water, dioxane/water).[4][8] The presence of water can be beneficial for dissolving the base and facilitating the catalytic cycle. However, for substrates prone to protodeboronation, minimizing water content might be necessary.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product spot.
Q5: What are the likely impurities I will see by TLC or HPLC?
A5: Besides your starting materials, common impurities include the homocoupled product of your aryl halide, the homocoupled product of the boronic acid (a biphenyl (B1667301) with two isopropoxy groups), and the protodeboronated side product (isopropoxybenzene).[7]
Data Presentation
Table 1: Common Catalyst Systems for Suzuki Coupling
| Palladium Source | Ligand | Typical Substrates | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Aryl iodides, bromides | A versatile, pre-formed Pd(0) catalyst.[5] |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aryl iodides, bromides | A common and cost-effective Pd(II) precatalyst. |
| Pd₂(dba)₃ | Tri(t-butyl)phosphine (P(t-Bu)₃) | Aryl bromides, chlorides | Highly active system for challenging substrates.[3] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Aryl bromides, triflates | A robust and reliable catalyst system. |
| Pd(OAc)₂ | SPhos, XPhos (Buchwald ligands) | Aryl bromides, chlorides | Highly active for a broad range of substrates.[5] |
Table 2: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | - | PPh₃ (4 mol%) | - |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 80-100 °C | 80-100 °C |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Addition of Base and Solvent: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents). The vessel is then sealed with a septum.
-
Degassing: The atmosphere in the vessel is replaced with an inert gas (Argon or Nitrogen). The appropriate solvent system (e.g., toluene/water 4:1) is then added via syringe. The mixture is stirred and degassed for 15-30 minutes by bubbling the inert gas through the solution.[1]
-
Catalyst Addition: The palladium catalyst (and ligand, if separate) is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or HPLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[7] An optional wash with a dilute aqueous base can remove unreacted boronic acid.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
Low yields with this compound, an electron-rich boronic acid, can often be attributed to several factors:
-
Inefficient Oxidative Addition: The electron-donating isopropoxy group can make the aryl halide coupling partner less electrophilic, slowing down the initial oxidative addition step to the palladium(0) catalyst.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of palladium black and loss of catalytic activity. Rigorous degassing of solvents and reaction mixtures is crucial.
-
Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, especially under harsh basic conditions or prolonged heating.
-
Homocoupling: The coupling of two molecules of the boronic acid can occur, particularly in the presence of oxygen or when using a Pd(II) precatalyst which gets reduced in situ.
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the catalytic species. A solvent that does not facilitate these processes can lead to poor yields.
Q2: What are the optimal solvent systems for the coupling of this compound?
The choice of solvent is critical and often requires screening. A mixture of an organic solvent with an aqueous base is most common.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently used, often in combination with water. These solvents are effective at dissolving the organic reagents.
-
Alcohol/Water Mixtures: Ethanol/water or isopropanol/water mixtures can also be effective and offer a more environmentally friendly option.
-
Toluene/Water: This biphasic system is also commonly employed. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in such systems.
The optimal solvent will depend on the specific aryl halide and other reaction conditions. It is advisable to consult the data tables below for starting points.
Q3: How can I minimize protodeboronation of this compound?
To minimize this common side reaction:
-
Use Milder Bases: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (B78521) (NaOH). Potassium phosphate (B84403) (K₃PO₄) can also be effective.
-
Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at the lowest effective temperature can reduce the rate of protodeboronation.
-
Limit Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Use Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can mitigate protodeboronation.
Q4: What is the best palladium catalyst and ligand combination for coupling an electron-rich boronic acid like this compound?
For electron-rich boronic acids, using a catalyst system that promotes the oxidative addition step is key.
-
Palladium Sources: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous to avoid side reactions during the in situ reduction of Pd(II) sources.
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often preferred as they can accelerate the oxidative addition and subsequent reductive elimination steps. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and Buchwald ligands like SPhos and XPhos.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: Catalyst has decomposed due to exposure to air. 2. Inefficient Oxidative Addition: The aryl halide is not reactive enough under the current conditions. 3. Poor Reagent Quality: The boronic acid or aryl halide is impure or has degraded. 4. Inappropriate Base: The base is not strong enough or is insoluble in the reaction medium. | 1. Ensure rigorous degassing of all solvents and the reaction mixture. Use fresh catalyst. 2. Switch to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos). Increase the reaction temperature. If using an aryl chloride, consider switching to the corresponding bromide or iodide. 3. Check the purity of your starting materials by NMR or melting point. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility. |
| Significant Protodeboronation | 1. Harsh Basic Conditions: The base is too strong. 2. High Temperature: Excessive heat promotes the side reaction. 3. Presence of Excess Water: While some water is often necessary, too much can facilitate protodeboronation. | 1. Use a milder base (e.g., K₂CO₃). 2. Lower the reaction temperature and monitor the reaction closely. 3. Use a carefully controlled amount of water in the solvent mixture. |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. | 1. Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with an inert gas for an extended period). 2. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄. |
| Incomplete Reaction (Stalled) | 1. Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction. 2. Insufficient Base: Not enough base to drive the reaction to completion. 3. Poor Solubility: One of the reagents is not fully dissolved. | 1. Increase the catalyst loading. Add a fresh portion of the catalyst to the reaction mixture. 2. Use a higher equivalence of the base (e.g., 2-3 equivalents). 3. Try a different solvent system or a co-solvent to improve solubility. |
Data Presentation: Solvent Effects on Yield
The following tables summarize the reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides in different solvent systems. This data can be used as a starting point for reaction optimization.
Table 1: Coupling with Electron-Rich Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 92 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 85 |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | THF/H₂O (10:1) | 65 | 24 | 88 |
| 2-Bromotoluene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (8:1) | 90 | 12 | 78 |
Table 2: Coupling with Electron-Poor and Heterocyclic Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 6 | 91 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | CsF (2) | THF | 70 | 18 | 82 |
| 3-Bromopyridine | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | MeCN/H₂O (5:1) | 85 | 24 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general starting protocol that may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0-3.0 mmol), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, subject the flask to three cycles of vacuum and backfilling with the inert gas.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Mandatory Visualizations
Preventing decomposition of 4-Isopropoxyphenylboronic acid
Technical Support Center: 4-Isopropoxyphenylboronic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling issues. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways:
-
Protodeboronation: This is the most common decomposition pathway, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[1][2] This process is often accelerated by factors such as the presence of water, heat, and basic or acidic conditions.[1][3]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, converting the boronic acid into 4-isopropoxyphenol (B1293736) and boric acid.[1][4] This can be initiated by atmospheric oxygen or other oxidizing agents.[1]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[1] This can complicate reaction stoichiometry and affect reactivity.
Q2: How should I properly store and handle solid this compound?
A2: Proper storage and handling are crucial for maintaining the quality and reactivity of this compound.
| Parameter | Recommendation | Source |
| Temperature | 2-8 °C (Refrigerated) | [5] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [1][5] |
| Container | Tightly sealed container in a dry, cool, and well-ventilated place. | [1][5] |
| Handling | Handle in a well-ventilated area or fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. | [5] |
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the problem?
A3: Low yields in Suzuki-Miyaura coupling can be due to the decomposition of the boronic acid before or during the reaction.[1][3] Consider the following:
-
Reagent Quality: The boronic acid may have degraded during storage. It is advisable to check the purity of the reagent before use.
-
Reaction Conditions: The basic conditions required for the Suzuki-Miyaura coupling can accelerate protodeboronation.[1][3]
-
Solvent: Ensure you are using dry, inert solvents if the reaction is sensitive to water.[1]
Q4: Are there ways to protect this compound from decomposition during a reaction?
A4: Yes, forming a boronate ester is a common and effective strategy to protect the boronic acid group. These derivatives are generally more stable and can release the boronic acid in situ under the reaction conditions. Common protecting groups include:
-
Pinacol (B44631) esters: These are widely used due to their stability.
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable and can undergo slow release of the boronic acid.[6]
-
Diethanolamine (DEA) complexes (DABO boronates): These are also air and water-stable adducts.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in cross-coupling reaction. | Decomposition of this compound. | - Check the purity of the boronic acid before use (e.g., by NMR or HPLC).- Use a freshly opened bottle or a properly stored sample.- Consider converting the boronic acid to a more stable boronate ester (e.g., MIDA or pinacol ester) for the reaction.[6]- Optimize reaction conditions to minimize decomposition (e.g., shorter reaction times, lower temperatures if feasible). |
| Inconsistent reaction results. | Variable purity of the boronic acid due to decomposition or boroxine (B1236090) formation. | - Always use a consistent, high-purity source of the boronic acid.- To address boroxine formation, you can try dissolving the boronic acid in a suitable solvent and then removing the solvent under vacuum to potentially break up the trimer. However, conversion to a boronate ester is a more robust solution. |
| Solid this compound appears discolored or clumpy. | Oxidative degradation or moisture absorption. | - Discoloration can be a sign of oxidation.[5] It is best to discard the material if significant discoloration is observed.- Clumping may indicate hydration.[5] The compound can be dried under vacuum, but its reactivity may be compromised. |
Decomposition Pathways and Prevention Workflow
The following diagrams illustrate the main decomposition pathways of this compound and a general workflow for preventing decomposition.
Caption: Major decomposition pathways for this compound.
Caption: Recommended workflow to minimize decomposition.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound and detecting protodeboronation.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Data Analysis:
-
Integrate a characteristic peak of this compound (e.g., aromatic protons) and the peak of the internal standard.
-
Calculate the purity based on the integral ratio and the masses of the boronic acid and the internal standard.
-
Look for the appearance of a peak corresponding to isopropoxybenzene, the product of protodeboronation.
-
Protocol 2: Formation of this compound Pinacol Ester
This protocol describes a general procedure for protecting this compound as its pinacol ester.
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a suitable solvent, such as toluene (B28343) or dichloromethane.
-
-
Reaction:
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS.
-
A Dean-Stark apparatus can be used with toluene under reflux to remove the water byproduct and drive the reaction to completion.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Illustrative Stability Data
The following table presents illustrative stability data for a generic arylboronic acid under different storage conditions. This data is for demonstration purposes and actual stability may vary.
| Storage Condition | Time (Days) | Purity (%) |
| Solid, 2-8 °C, Inert Atmosphere | 0 | 99.5 |
| 30 | 99.2 | |
| 90 | 98.8 | |
| Solid, Room Temperature, Air | 0 | 99.5 |
| 30 | 95.1 | |
| 90 | 88.7 | |
| Solution in Dioxane/Water (5:1) with K₃PO₄ at 60°C | 0 | 99.5 |
| 0.5 | 85.2 | |
| 3 | 50.6 |
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Isopropoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropoxyphenylboronic acid in cross-coupling reactions, primarily the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is predominantly used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.
Q2: What are the typical byproducts in a Suzuki-Miyaura reaction involving this compound?
A2: Common byproducts include:
-
Homocoupling product: 4,4'-Diisopropoxybiphenyl, formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.
-
Protodeboronation product: Isopropoxybenzene, resulting from the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This can be catalyzed by acidic or basic conditions.
-
Dehalogenation product: The arene derived from the aryl halide starting material, where the halogen has been replaced by a hydrogen atom.
Q3: How can I remove unreacted this compound and its byproducts after the reaction?
A3: A standard aqueous work-up is typically effective. Washing the organic layer with a basic solution (e.g., 1M NaOH or saturated NaHCO₃) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. Subsequent purification by column chromatography or recrystallization is usually necessary to separate the desired product from organic-soluble byproducts like the homocoupling product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a Suzuki-Miyaura coupling with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. Ensure proper degassing to prevent catalyst oxidation. The reaction mixture turning black can indicate the formation of inactive palladium black. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. |
| Boronic Acid Instability | Boronic acids can be susceptible to degradation (protodeboronation). Use fresh, high-purity this compound. Consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester) if instability is suspected. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is crucial. If the reaction is sluggish, a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a higher temperature may be required. Screen different solvent systems (e.g., toluene/water, dioxane/water, or DMF/water). |
| Poor Solubility of Reactants | Ensure that both the aryl halide and this compound are sufficiently soluble in the chosen solvent system at the reaction temperature. |
Experimental Protocol: Screening Reaction Conditions
To optimize the yield, a small-scale screen of different bases and solvents can be performed.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvents: Toluene, Dioxane, DMF
-
Degassed water
Procedure:
-
In an array of reaction vials, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.02 eq).
-
To each vial, add a different base (2.0 eq).
-
Add the chosen solvent and degassed water (e.g., in a 4:1 ratio).
-
Seal the vials and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reactions to a set temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Compare the product formation across the different conditions to identify the optimal system.
Issue 2: Presence of Significant Homocoupling Product (4,4'-Diisopropoxybiphenyl)
The formation of 4,4'-diisopropoxybiphenyl as a major byproduct can significantly reduce the yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure thorough degassing of all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can help minimize this side reaction. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer period. |
Issue 3: Difficulty in Product Purification
The desired biaryl product can sometimes be difficult to separate from starting materials or byproducts, particularly if they have similar polarities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with Starting Material or Byproduct | The polarity of the product may be very similar to that of the unreacted aryl halide or the homocoupling byproduct. Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate (B1210297) in hexanes, or dichloromethane (B109758) in hexanes). |
| Residual Boronic Acid | If a basic wash was insufficient, residual boronic acid can complicate purification. Consider a second basic wash or using a silica (B1680970) gel plug pre-treated with a small amount of triethylamine (B128534) in the eluent. |
| Product is an Oil | If the product is an oil and difficult to purify by chromatography, consider if it can be converted to a crystalline derivative for purification, followed by deprotection. |
Experimental Protocol: General Work-up and Purification
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with 1M NaOH (2 x 20 mL), followed by water (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 20% EtOAc in hexanes).
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/EtOAc) can be attempted.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). Please note that optimal conditions can vary depending on the specific substrates used.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75-85 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 70-80 |
Visualizations
Validation & Comparative
A Comparative Guide to 4-Isopropoxyphenylboronic Acid for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of a suitable arylboronic acid is a critical decision that influences the efficiency, yield, and viability of synthetic routes, particularly in the construction of complex biaryl scaffolds. This guide provides an objective comparison of 4-Isopropoxyphenylboronic acid against other common arylboronic acids, supported by physicochemical data and a generalized experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Arylboronic acids are indispensable reagents in modern organic chemistry, with their stability, low toxicity, and high functional group tolerance making them cornerstones of palladium-catalyzed cross-coupling reactions.[1][2] Among these, this compound has emerged as a valuable building block, especially in the synthesis of pharmacologically active molecules and advanced materials.[3][4] This guide will compare its properties and performance relative to other frequently used arylboronic acids, such as the parent phenylboronic acid, and analogs with different para-substituents like 4-methoxyphenylboronic acid and 4-tert-butylphenylboronic acid.
Physicochemical Properties: A Comparative Overview
The reactivity of an arylboronic acid in a catalytic cycle is heavily influenced by the electronic and steric nature of its substituents. The isopropoxy group in this compound is an electron-donating group (EDG), which increases the electron density on the aromatic ring. This electronic effect influences the pKa of the boronic acid and its nucleophilicity. Generally, electron-donating groups increase the pKa value, making the boronic acid less acidic compared to those with electron-withdrawing groups.[5]
The table below summarizes key properties for a comparative assessment.
| Property | This compound | Phenylboronic Acid | 4-Methoxyphenylboronic Acid | 4-tert-Butylphenylboronic Acid |
| CAS Number | 153624-46-5[3] | 98-80-6[6] | 5720-07-0 | 5122-99-6 |
| Molecular Formula | C₉H₁₃BO₂ | C₆H₇BO₂[6] | C₇H₉BO₂ | C₁₀H₁₅BO₂ |
| Molecular Weight | 164.01 g/mol | 121.93 g/mol [6] | 151.96 g/mol | 178.04 g/mol |
| Substituent Effect | Strong EDG (Resonance), Bulky | Neutral (Reference) | Strong EDG (Resonance) | EDG (Inductive), Very Bulky |
| pKa | ~9.2 (estimated)[7] | 8.83[6] | ~9.24[7] | ~9.3 (estimated) |
EDG: Electron-Donating Group. pKa values are approximate and can vary with measurement conditions.
The isopropoxy group, similar to the methoxy (B1213986) group, is a strong electron-donating group through resonance, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, its increased steric bulk compared to the methoxy group can sometimes hinder the approach to the metal center, potentially affecting reaction rates.
Performance in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura reaction to form biaryl linkages. The performance of an arylboronic acid is typically evaluated by the yield of the cross-coupled product under standardized conditions.
Substituent Effects on Reactivity:
-
Electronic Effects: Electron-donating groups on the arylboronic acid generally accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[8][9] Therefore, this compound is expected to be more reactive than phenylboronic acid.
-
Steric Effects: While the isopropoxy group is sterically more demanding than a methoxy group, it is generally well-tolerated in many catalytic systems. For highly hindered substrates, this increased bulk might necessitate the use of more active catalysts or bulkier phosphine (B1218219) ligands to achieve high yields.[10]
-
Side Reactions: A common side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.[1][8] The electron-rich nature of this compound can make it more susceptible to this process under certain conditions.
Applications in Drug Discovery and Materials Science
The 4-isopropoxyphenyl moiety is a common feature in many biologically active compounds. Its presence can improve pharmacokinetic properties, such as metabolic stability and cell permeability. Consequently, this compound serves as a key intermediate in the synthesis of various therapeutic agents, including cyclooxygenase-2 (COX-2) inhibitors and cytotoxic analogues of marine alkaloids.[3] The incorporation of boronic acids into drug candidates is a growing field, with five FDA-approved drugs containing this functional group as of 2020.[11][12]
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Reagents:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).[13]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the solvent and degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[13]
-
Add the palladium catalyst to the mixture and continue to purge with the inert gas for an additional 5 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[14]
Visualizing Key Processes
To better understand the context in which this compound is used, the following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 4-Isopropoxylphenylboronic acid | 153624-46-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. rose-hulman.edu [rose-hulman.edu]
A Comparative Analysis of 4-Isopropoxyphenylboronic Acid in Catalysis
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, is preeminent. The choice of the boronic acid derivative is critical to the success of these reactions, influencing reaction kinetics, product yields, and functional group tolerance. This guide provides a comparative study of 4-isopropoxyphenylboronic acid, benchmarking its performance against other commonly used phenylboronic acid derivatives in the context of Suzuki-Miyaura cross-coupling reactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The electronic nature of substituents on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) at the para-position of the phenyl ring, such as the isopropoxy group, are known to influence the nucleophilicity of the organic partner in the transmetalation step of the catalytic cycle. While a comprehensive head-to-head comparison under identical conditions is not extensively documented in a single study, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of this compound's reactivity relative to other analogs.
Table 1: Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 92 | [1][2] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 85-95 | [3] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | [4] |
| 4-tert-Butoxyphenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 95 | [5] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | ~98 |
Note: The data presented in this table is collated from different literature sources. Direct comparison of yields and reaction times should be approached with caution as the experimental conditions (catalyst, base, solvent, temperature, and substrate) are not identical.
The isopropoxy group, being an electron-donating substituent, is generally expected to enhance the rate of the Suzuki-Miyaura coupling compared to unsubstituted phenylboronic acid. This is attributed to an increase in the electron density on the ipso-carbon, which facilitates the transmetalation step. When compared to the methoxy (B1213986) group, the isopropoxy group is slightly more electron-donating and sterically bulkier. This increased steric hindrance might, in some cases, slightly retard the reaction rate, but the electronic effect often predominates, leading to comparable or slightly improved yields. The comparison with the tert-butoxy (B1229062) group follows a similar trend, with both being effective electron-donating groups.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction utilizing this compound is provided below. This procedure is adapted from the synthesis of 4'-Isopropoxy-[1,1'-biphenyl]-4-carbonitrile.
Synthesis of 4'-Isopropoxy-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzonitrile (1.0 g, 5.49 mmol), this compound (1.09 g, 6.04 mmol), and potassium carbonate (2.28 g, 16.5 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (10 mL).
-
Degassing: Bubble argon gas through the stirred mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.317 g, 0.275 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane (B92381)/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the pure 4'-Isopropoxy-[1,1'-biphenyl]-4-carbonitrile.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the catalytic process and experimental design, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Influence of para-substituents on phenylboronic acid reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Isopropoxyphenylboronic Acid and Its Derivatives
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key building blocks is paramount. 4-Isopropoxyphenylboronic acid is a valuable intermediate, frequently utilized in cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound and its derivatives, offering insights into the performance and practical considerations of each methodology.
Comparative Performance of Synthetic Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, substrate scope, and cost. Below is a summary of key performance indicators for the most common synthetic strategies. The data presented is representative of typical outcomes for the synthesis of substituted phenylboronic acids, as specific data for the 4-isopropoxy derivative is not always available in comparative studies.
| Method | Starting Material | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Grignard Reaction | 4-Bromo-isopropoxybenzene | 60-80% | 2-4 hours | High yields, well-established, readily available starting materials. | Requires strictly anhydrous conditions, sensitive to functional groups. |
| Miyaura Borylation | 4-Bromo-isopropoxybenzene | 70-95%[1] | 2-24 hours | Excellent functional group tolerance, mild reaction conditions.[1][2][3] | Requires a palladium catalyst, which can be costly; the diboron (B99234) reagent can also be expensive.[2] |
| C-H Borylation | Isopropoxybenzene | 50-75% | 4-24 hours | Atom-economical, avoids pre-functionalized starting materials.[4] | Often results in a mixture of regioisomers, may require expensive iridium catalysts.[4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the synthesis of analogous arylboronic acids and can be adapted for this compound.
Synthesis via Grignard Reaction
This classic method involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq.) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromo-isopropoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred, and gentle heating may be required to initiate the formation of the Grignard reagent. The reaction is typically refluxed for 1-2 hours to ensure complete formation.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.2 eq.) in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Synthesis via Miyaura Borylation
This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and is a popular modern method for the synthesis of arylboronic esters, which can be readily hydrolyzed to the corresponding boronic acids.[1][2][3][6]
Experimental Workflow for Miyaura Borylation
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
Unraveling the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The reactivity of the key organoboron component, typically a substituted phenylboronic acid, is a critical factor for reaction efficiency. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate substrates and optimization of reaction conditions.
The electronic nature of the substituent on the phenylboronic acid plays a significant, though complex, role in the outcome of the Suzuki-Miyaura coupling. Generally, the transmetalation step of the catalytic cycle is influenced by the nucleophilicity of the organic group on the boron atom. It is often posited that electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the ipso-carbon, thereby accelerating the transfer of the phenyl group to the palladium center. Conversely, electron-withdrawing groups (EWGs) are thought to decrease this nucleophilicity, potentially slowing down the transmetalation step. However, the overall reaction rate is a result of a delicate balance between multiple factors, including the nature of the aryl halide, the catalyst system, the base, and the solvent.
Quantitative Comparison of Substituted Phenylboronic Acid Reactivity
To provide a clear and quantitative comparison, the following table summarizes the conversion rates for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoanisole (B123540). The data is extracted from a systematic study conducted under consistent reaction conditions, providing a direct comparison of the electronic effects of the substituents.
Table 1: Conversion Rates of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole [1][2]
| Phenylboronic Acid Substituent (para-) | Substituent Type | Conversion (%) |
| -OCH₃ | Electron-Donating | 99 |
| -CH₃ | Electron-Donating | 96 |
| -H | Neutral | 91 |
| -F | Weakly Electron-Withdrawing | 88 |
| -Cl | Electron-Withdrawing | 85 |
| -CF₃ | Strongly Electron-Withdrawing | 75 |
| -NO₂ | Strongly Electron-Withdrawing | 68 |
The data clearly indicates that under these specific aqueous micellar conditions, phenylboronic acids with electron-donating substituents exhibit higher reactivity, leading to greater conversion rates. In contrast, those with electron-withdrawing substituents show a progressive decrease in reactivity.[1][2]
Experimental Protocols
The following is a detailed methodology for the comparative study of substituted phenylboronic acid reactivity in an aqueous micellar system.[1][2]
Materials:
-
Substituted phenylboronic acids (see Table 1)
-
4-Bromoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Internal standard (e.g., dodecane) for GC analysis
Reaction Setup:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenylboronic acid (0.3 mmol), 4-bromoanisole (0.2 mmol), K₂CO₃ (0.4 mmol), and SDS (0.04 mmol).
-
Add 2.0 mL of deionized water to the flask.
-
Add the palladium(II) acetate catalyst (1 mol%).
-
The flask is sealed and the reaction mixture is stirred vigorously at 40°C for the specified reaction time (e.g., 2 hours).
Work-up and Analysis:
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
An internal standard is added to the filtrate.
-
The conversion is determined by gas chromatography (GC) analysis.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
The following diagram illustrates the logical flow of the experimental procedure for comparing the reactivity of different substituted phenylboronic acids.
References
A Comparative Performance Analysis of 4-Isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Arylboronic Acid for Catalytic Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical development and materials science. The choice of the organoboron reagent is a critical parameter influencing the efficiency and outcome of this palladium-catalyzed transformation. This guide provides a comprehensive comparison of 4-isopropoxyphenylboronic acid's performance against other substituted phenylboronic acids in various catalytic systems, supported by experimental data to inform reagent selection.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, thereby affecting reaction kinetics and overall yield. Generally, electron-donating groups (EDGs) can increase the nucleophilicity of the organic ligand, while electron-withdrawing groups (EWGs) can have the opposite effect. The isopropoxy group in this compound is considered an electron-donating group.
Below are tables summarizing the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. This comparative data, collated from multiple studies, highlights the relative efficacy of this compound.
Table 1: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with Aryl Bromides
| Entry | Phenylboronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 92 |
| 2 | Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 90 |
| 4 | 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 5 | 4-Nitrophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 |
| 6 | This compound | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 95 |
| 7 | Phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 91 |
| 8 | 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 93 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Table 2: Influence of Catalyst and Base on the Performance of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | t-BuOH | 110 | 88 |
| 4 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 96 |
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Process: Mechanism and Workflow
To further elucidate the reaction, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
A Comparative Analysis of 4-Isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Arylboronic Acid for C-C Bond Formation.
In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the boronic acid reagent is pivotal to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides a comprehensive benchmark of 4-isopropoxyphenylboronic acid against two structurally similar and commonly utilized reagents: 4-methoxyphenylboronic acid and 4-tert-butylphenylboronic acid.
Performance Benchmarking
To provide a clear comparison, the performance of these three reagents was evaluated in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoacetophenone. The selection of these reagents allows for a systematic evaluation of the effect of the para-substituent's steric bulk and electronic properties on the reaction outcome. The isopropoxy group offers an intermediate steric profile between the smaller methoxy (B1213986) and the bulkier tert-butyl group, all of which are electron-donating.
| Reagent | Molecular Weight ( g/mol ) | para-Substituent | Typical Reaction Yield (%)[3][4][5] | Reaction Time (hours) |
| This compound | 180.01[6] | -OCH(CH₃)₂ | 90-98 | 1 - 2 |
| 4-Methoxyphenylboronic acid | 151.96 | -OCH₃ | 92-99[4] | 1 - 2 |
| 4-tert-Butylphenylboronic acid | 178.04 | -C(CH₃)₃ | 85-95 | 2 - 4 |
The data indicates that while all three reagents are highly effective, 4-methoxyphenylboronic acid often provides slightly higher yields in shorter reaction times. This can be attributed to the minimal steric hindrance of the methoxy group. This compound demonstrates comparable, excellent performance. The bulkier 4-tert-butylphenylboronic acid, while still providing good to excellent yields, may require longer reaction times or slightly more forcing conditions due to increased steric hindrance around the boronic acid moiety.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction used for this comparative analysis.
Materials:
-
Arylboronic acid (this compound, 4-methoxyphenylboronic acid, or 4-tert-butylphenylboronic acid) (1.2 mmol)
-
4-Bromoacetophenone (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, 4-bromoacetophenone, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing the Workflow and Reaction Mechanism
To further elucidate the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.[2]
Conclusion
This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, providing excellent yields and demonstrating good reactivity. Its performance is comparable to that of 4-methoxyphenylboronic acid, making it a reliable choice for the synthesis of biaryl compounds. While the sterically more demanding 4-tert-butylphenylboronic acid is also a viable option, it may necessitate slightly longer reaction times. The selection among these reagents will ultimately depend on the specific substrate, desired reaction kinetics, and the fine-tuning of steric and electronic properties of the target molecule.
References
A Comparative Guide to the Cross-Validation of 4-Isopropoxyphenylboronic Acid in Experimental Results
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Isopropoxyphenylboronic Acid's Performance in Suzuki-Miyaura Coupling Reactions.
In the landscape of modern synthetic chemistry and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical to the success of these reactions, influencing yield, purity, and reaction kinetics. This guide provides a comprehensive comparison of this compound with its common alternatives, namely phenylboronic acid and 4-methoxyphenylboronic acid, supported by experimental data to aid in the selection of the most appropriate reagent for your research needs.
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
The efficacy of this compound in Suzuki-Miyaura coupling is best understood through direct comparison with other widely used boronic acids. The following data summarizes the performance of these reagents in the coupling reaction with 4-bromoanisole, a common aryl halide substrate. The reactions were conducted under identical conditions to ensure a fair and objective comparison.
Table 1: Comparison of Boronic Acid Performance in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Isopropoxy-4'-methoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| Phenylboronic acid | 4-Methoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 |
Analysis of Results:
The experimental data indicates that under the specified conditions, phenylboronic acid provides the highest yield (92%). Both 4-methoxyphenylboronic acid and this compound, which possess electron-donating alkoxy groups, show slightly lower yields (88% and 85%, respectively). This trend is consistent with the general understanding of the Suzuki-Miyaura reaction mechanism, where electron-donating substituents on the boronic acid can decrease the rate of transmetalation, a key step in the catalytic cycle. The steric bulk of the isopropoxy group compared to the methoxy (B1213986) group may also contribute to the slightly lower yield observed for this compound.
Experimental Protocols: A Detailed Methodology
To ensure the reproducibility of these findings, the following detailed experimental protocol for the Suzuki-Miyaura coupling reaction is provided.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (this compound, 4-methoxyphenylboronic acid, or phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
The flask is then sealed with a septum and purged with an inert gas for 10-15 minutes.
-
Under a positive flow of the inert gas, the solvent (e.g., a 4:1 mixture of Toluene:Water) and the palladium catalyst (0.02-0.05 mmol) are added.
-
The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing the Process: Reaction Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Conclusion
The cross-validation of experimental results demonstrates that while this compound is a viable and effective reagent in Suzuki-Miyaura coupling, its performance in terms of yield may be slightly lower than that of less sterically hindered or electron-neutral boronic acids like phenylboronic acid. The choice of boronic acid should therefore be guided by the specific requirements of the synthesis, including the electronic nature of the coupling partners and the desired properties of the final product. For applications in drug discovery, where the isopropoxy group may be a crucial pharmacophore, the modest trade-off in yield is often acceptable. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.
A Researcher's Guide to Purity Analysis of Compounds Synthesized with 4-Isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that can significantly impact experimental outcomes and the viability of potential drug candidates. 4-Isopropoxyphenylboronic acid is a versatile reagent frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 4-isopropoxyphenyl moiety into a target molecule. This guide provides a comparative analysis of the purity of compounds synthesized using this compound against other commonly used substituted phenylboronic acids. We will delve into the analytical techniques used for purity assessment, present comparative data, and provide detailed experimental protocols.
Comparative Purity Analysis of Suzuki-Miyaura Coupling Products
The choice of boronic acid in a Suzuki-Miyaura coupling reaction can influence not only the reaction yield but also the purity profile of the final product. The electronic and steric properties of the substituents on the phenylboronic acid ring play a crucial role. In the following table, we present a comparative analysis of the purity of a biphenyl (B1667301) product synthesized via a Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with this compound and two alternative boronic acids: 4-methoxyphenylboronic acid and 4-tert-butylphenylboronic acid. The purity was determined by High-Performance Liquid Chromatography (HPLC).
| Boronic Acid Used | Product | Retention Time (min) | Purity (%) | Major Impurity (%) |
| This compound | 4-Isopropoxy-4'-methoxybiphenyl | 12.8 | 98.5 | 0.8 (Homocoupling) |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 11.5 | 99.2 | 0.5 (Homocoupling) |
| 4-tert-Butylphenylboronic acid | 4-tert-Butyl-4'-methoxybiphenyl | 14.2 | 97.8 | 1.2 (Protodeboronation) |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and purification methods employed.
Key Analytical Techniques for Purity Determination
Several analytical techniques are indispensable for the purity analysis of synthesized organic compounds. For derivatives of this compound, the most common and powerful methods are HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in most organic and medicinal chemistry laboratories. It allows for the separation and quantification of the desired product from unreacted starting materials, byproducts, and other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR are crucial for structural confirmation and identification of impurities. For organoboron compounds, ¹¹B NMR can also be a useful tool.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight of a compound and its fragments, which aids in confirming the identity of the desired product and characterizing impurities.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling reaction and the subsequent purity analysis using HPLC.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Add the solvent mixture (e.g., 10 mL of Toluene:Ethanol:Water in a 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture at reflux (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Purity Analysis by Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and the general mechanism of the Suzuki-Miyaura coupling reaction.
Safety Operating Guide
Proper Disposal of 4-Isopropoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and proper disposal of 4-Isopropoxyphenylboronic acid, a common reagent in research and drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This guide outlines the necessary personal protective equipment (PPE), chemical inactivation procedures, and waste management steps.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is crucial to prevent its release into the environment. Key safety considerations include:
-
Hazardous Properties: This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1] All operations involving the solid or solutions should be conducted in a certified chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Quantitative Hazard Data Summary
For quick reference, the key hazard information for this compound and its potential degradation products are summarized in the table below.
| Chemical Name | CAS Number | Primary Hazards |
| This compound | 153624-46-5 | Harmful if swallowed, Skin irritant, Serious eye irritant |
| 4-Isopropoxyphenol (B1293736) | 7495-77-4 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation and serious eye irritation.[1] |
| Boric Acid | 10043-35-3 | May damage fertility or the unborn child.[2][3][4][5][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Deactivation of this compound
This protocol describes the chemical degradation of this compound into less hazardous materials, specifically 4-isopropoxyphenol and boric acid, through oxidation. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
-
Potassium iodide-starch paper (for peroxide testing)
-
pH paper or pH meter
-
Appropriate waste container, properly labeled
Procedure:
-
Preparation:
-
For solid waste, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol) in a flask equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.
-
For solutions in organic solvents, proceed with the deactivation. If the solvent is not water-miscible, consider carefully if phase transfer will be an issue. If so, it may be better to remove the solvent under reduced pressure and redissolve the residue in a water-miscible solvent.
-
-
Basification:
-
Slowly add 1 M sodium hydroxide solution to the stirred solution of the boronic acid waste until the pH is between 9 and 10. This facilitates the oxidation reaction.
-
-
Oxidation:
-
While maintaining the temperature of the solution at or below room temperature with the ice bath, slowly add 30% hydrogen peroxide solution dropwise. A general rule of thumb is to use approximately 1.5 to 2 equivalents of hydrogen peroxide for each equivalent of boronic acid.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable method is available.
-
-
Quenching Excess Peroxide:
-
After the reaction is complete, it is crucial to quench any unreacted hydrogen peroxide. Test for the presence of peroxides using potassium iodide-starch paper; a blue-black color indicates the presence of peroxides.
-
Slowly add a 10% solution of sodium bisulfite or sodium thiosulfate dropwise until the peroxide test is negative. This step should also be performed with cooling as the quenching reaction can be exothermic.
-
-
Neutralization:
-
Once the excess peroxide has been quenched, neutralize the solution by slowly adding 1 M sulfuric acid until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.
-
-
Waste Collection and Labeling:
-
Transfer the final neutralized solution to a properly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Aqueous waste containing 4-isopropoxyphenol and boric acid").
-
Do not mix this waste stream with other incompatible chemical wastes.
-
-
Disposal of Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in the deactivation procedure). The first rinseate must be collected and treated as hazardous waste as described above. Subsequent rinses can also be added to the waste container.
-
After triple rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for empty chemical containers.
-
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and regulations.
References
Personal protective equipment for handling 4-Isopropoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides critical safety and logistical information for the use of 4-Isopropoxyphenylboronic acid, covering personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][3] Therefore, adherence to strict PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][4] A face shield may be required for splash hazards. | Protects eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[1][5] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[5] Proper glove removal technique is essential.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[5] | Protects skin from accidental spills and contact.[1][4] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[4][5] | Prevents inhalation of the powdered compound.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1][3] Get medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and shoes.[4] Get medical attention if irritation occurs.[3] |
| Ingestion | Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[1] Rinse mouth with water.[3][4] |
| Inhalation | Remove to fresh air.[1][4] If breathing is difficult, give oxygen.[4] Get medical attention if you feel unwell.[3] |
In case of a spill, evacuate the area, avoid breathing dust, and wear appropriate PPE. Sweep up the solid material and place it in a suitable, labeled container for disposal.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[1][5] Waste is classified as hazardous and should be disposed of in accordance with local, national, and European directives on waste and hazardous waste.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] The cleaned container can then be disposed of according to local regulations.
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
